molecular formula C24H21NO2 B10766627 5-(3-(1-naphthoyl)-1H-indol-1-yl)pentan-2-one CAS No. 2748474-41-9

5-(3-(1-naphthoyl)-1H-indol-1-yl)pentan-2-one

Cat. No.: B10766627
CAS No.: 2748474-41-9
M. Wt: 355.4 g/mol
InChI Key: XOOFWSKEHUVEJD-UHFFFAOYSA-N
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Description

Cochlioquinone B is a natural product derived from the phytopathogenic fungus Bipolaris sorokiniana. It belongs to the class of meroterpenoids, which are hybrid compounds consisting of polyketide and terpenoid moieties. Cochlioquinone B has garnered significant interest due to its diverse biological activities, including antimicrobial, anticancer, and immunomodulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cochlioquinone B typically involves the isolation of the compound from the fungal culture of Bipolaris sorokiniana. The process includes fermentation, extraction, and purification steps. The fungal culture is grown under specific conditions to maximize the production of cochlioquinone B. The compound is then extracted using organic solvents and purified through chromatographic techniques .

Industrial Production Methods

Industrial production of cochlioquinone B follows similar principles as laboratory synthesis but on a larger scale. The fermentation process is optimized for higher yield, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

Cochlioquinone B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of cochlioquinone B with altered biological activities. These derivatives are often studied for their enhanced or modified properties .

Scientific Research Applications

Cochlioquinone B has a wide range of scientific research applications:

Mechanism of Action

Cochlioquinone B exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Cochlioquinone B is compared with other similar compounds such as:

Cochlioquinone B stands out due to its unique combination of antimicrobial, anticancer, and immunomodulatory properties, making it a valuable compound for further research and development .

Properties

CAS No.

2748474-41-9

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentan-2-one

InChI

InChI=1S/C24H21NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16H,7-8,15H2,1H3

InChI Key

XOOFWSKEHUVEJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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